molecular formula C9H10ClNO2S2 B2439007 Methyl 2-(5-chlorothiophen-2-yl)-1,3-thiazolidine-4-carboxylate CAS No. 2169573-13-9

Methyl 2-(5-chlorothiophen-2-yl)-1,3-thiazolidine-4-carboxylate

Cat. No.: B2439007
CAS No.: 2169573-13-9
M. Wt: 263.75
InChI Key: DCCQUONUGDLTDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(5-chlorothiophen-2-yl)-1,3-thiazolidine-4-carboxylate is a heterocyclic compound that features a thiophene ring substituted with a chlorine atom and a thiazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(5-chlorothiophen-2-yl)-1,3-thiazolidine-4-carboxylate typically involves the condensation of 5-chlorothiophene-2-carboxylic acid with thiazolidine-4-carboxylic acid methyl ester. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under an inert atmosphere .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5-chlorothiophen-2-yl)-1,3-thiazolidine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 2-(5-chlorothiophen-2-yl)-1,3-thiazolidine-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-(5-chlorothiophen-2-yl)-1,3-thiazolidine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, it can interact with DNA or proteins, inducing cytotoxic effects in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(5-bromothiophen-2-yl)-1,3-thiazolidine-4-carboxylate
  • Methyl 2-(5-fluorothiophen-2-yl)-1,3-thiazolidine-4-carboxylate
  • Methyl 2-(5-methylthiophen-2-yl)-1,3-thiazolidine-4-carboxylate

Uniqueness

Methyl 2-(5-chlorothiophen-2-yl)-1,3-thiazolidine-4-carboxylate is unique due to the presence of the chlorine atom on the thiophene ring, which can influence its reactivity and biological activity. The chlorine substituent can enhance the compound’s lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets .

Properties

IUPAC Name

methyl 2-(5-chlorothiophen-2-yl)-1,3-thiazolidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2S2/c1-13-9(12)5-4-14-8(11-5)6-2-3-7(10)15-6/h2-3,5,8,11H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCCQUONUGDLTDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CSC(N1)C2=CC=C(S2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.